molecular formula C20H26N4O5 B12158078 methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate

Cat. No.: B12158078
M. Wt: 402.4 g/mol
InChI Key: VNENVYDQPMUVLC-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a synthetic compound characterized by a fused imidazo[4,5-c]pyridine core substituted with a 2,5-dimethoxyphenyl group and a methyl ester-linked butanoate side chain.

Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 4-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate

InChI

InChI=1S/C20H26N4O5/c1-27-13-6-7-16(28-2)14(11-13)19-18-15(22-12-23-18)8-10-24(19)20(26)21-9-4-5-17(25)29-3/h6-7,11-12,19H,4-5,8-10H2,1-3H3,(H,21,26)(H,22,23)

InChI Key

VNENVYDQPMUVLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NCCCC(=O)OC)NC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazopyridine core, followed by the introduction of the dimethoxyphenyl group. The final step involves the esterification of the butanoate moiety. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and ester modifications. Below is a detailed analysis:

Ethyl 4-(5-(Benzyl(2-Hydroxyethyl)Amino)-1-Methyl-1H-Benzo[d]Imidazol-2-Yl)Butanoate ()

  • Core Structure : Benzo[d]imidazole vs. imidazo[4,5-c]pyridine.
  • Substituents : Benzyl and hydroxyethyl groups vs. 2,5-dimethoxyphenyl.
  • Ester Chain : Ethyl ester vs. methyl ester.
  • Key Differences :
    • The benzo[d]imidazole core lacks the pyridine ring’s nitrogen, reducing electron-deficient character.
    • The hydroxyethyl group may enhance hydrophilicity compared to the methoxy-substituted aromatic ring in the target compound.

Methyl 4-({[4-(3-Chloro-4-Fluorophenyl)-1,4,6,7-Tetrahydro-5H-Imidazo[4,5-c]Pyridin-5-Yl]Carbonyl}Amino)Butanoate ()

  • Core Structure : Identical imidazo[4,5-c]pyridine core.
  • Substituents : 3-Chloro-4-fluorophenyl vs. 2,5-dimethoxyphenyl.
  • Key Differences :
    • Halogen substituents (Cl, F) increase electronegativity and metabolic stability but reduce electron-donating capacity compared to methoxy groups.
    • Fluorine’s small size may enhance binding to hydrophobic pockets in target proteins.
  • Implications : The target compound’s dimethoxy groups could improve solubility and π-π stacking interactions in biological systems .

Imazamethabenz Methyl Ester ()

  • Core Structure : Imidazolone vs. imidazo[4,5-c]pyridine.
  • Substituents : Methyl and isopropyl groups vs. aryl substituents.
  • Ester Chain: Methyl benzoate vs. methyl butanoate.
  • Key Differences: The benzoate ester in imazamethabenz confers rigidity, while the butanoate chain in the target compound offers conformational flexibility.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Aryl Substituents Ester Group Molecular Weight (g/mol) Potential Bioactivity
Target Compound Imidazo[4,5-c]pyridine 2,5-Dimethoxyphenyl Methyl butanoate ~443.5 (estimated) Receptor modulation?
Ethyl 4-(5-(Benzyl...)Butanoate () Benzo[d]imidazole Benzyl/hydroxyethyl Ethyl ester ~425.5 (reported) Unspecified
3-Chloro-4-Fluoro Analog () Imidazo[4,5-c]pyridine 3-Chloro-4-fluorophenyl Methyl butanoate ~435.9 (estimated) Enhanced stability
Imazamethabenz Methyl Ester () Imidazolone Methyl/isopropyl Methyl benzoate ~307.3 (reported) Herbicidal

Research Findings and Implications

  • Bioactivity : The target compound’s dimethoxy groups may enhance interaction with serotonin or adrenergic receptors, analogous to methoxy-substituted natural alkaloids .
  • Synthetic Flexibility : Modifying the aryl substituents (e.g., halogens vs. methoxy) could tune solubility and target selectivity, as seen in and .
  • Pesticidal Potential: Structural similarities to imazamethabenz suggest possible herbicidal or insecticidal applications, though empirical validation is needed .

Biological Activity

Methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse sources.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

  • Molecular Formula : C23H30N2O5
  • Molecular Weight : 414.50 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the imidazopyridine core followed by the introduction of the methoxy and butanoate groups. The reaction conditions often require specific catalysts and reagents to optimize yield and purity.

The biological activity of this compound appears to be mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity associated with neurotransmission and cellular signaling.
  • Antitumor Activity : Preliminary studies suggest that it exhibits cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

StudyFindings
Demonstrated that compounds with a similar imidazo-pyridine structure exhibit significant antitumor properties in vitro against various cancer cell lines.
Reported that derivatives containing methoxy groups show enhanced bioavailability and receptor affinity compared to non-substituted analogs.
Found that specific substitutions on the imidazo-pyridine core lead to increased inhibition of key metabolic enzymes involved in cancer progression.

Therapeutic Implications

The potential therapeutic applications of this compound include:

  • Cancer Therapy : Due to its observed cytotoxicity against tumor cells.
  • Neurological Disorders : Potential use in modulating neurotransmitter systems for conditions like anxiety or depression.
  • Metabolic Disorders : As an enzyme inhibitor that could regulate metabolic pathways.

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